molecular formula C10H12ClN3 B1417553 1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole hydrochloride CAS No. 1417569-94-8

1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole hydrochloride

Cat. No. B1417553
Key on ui cas rn: 1417569-94-8
M. Wt: 209.67 g/mol
InChI Key: YTGWYXSWRJAUDZ-UHFFFAOYSA-N
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Patent
US08258501B2

Procedure details

0.602 g benzimidazo[1,2-a]pyrimidine hydroperchlorate was heated for 9 h in a hydrochloric acid solution (2 M HCl) with palladium on activated charcoal, with H2 fed in. Subsequent filtration, removal of the solvent and addition of diethyl ether yielded the 1,2,3,4-tetrahydro-benzimidazo[1,2-a]pyrimidine hydrochloride in the form of colorless crystals, which were recrystallized from ethanol.
Quantity
0.602 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[C:2]2[N:3]([C:7]3[CH:13]=[CH:12][CH:11]=[CH:10][C:8]=3[N:9]=2)[CH:4]=[CH:5][CH:6]=1.[ClH:14]>[Pd]>[ClH:14].[NH:1]1[CH2:6][CH2:5][CH2:4][N:3]2[C:7]3[CH:13]=[CH:12][CH:11]=[CH:10][C:8]=3[N:9]=[C:2]12 |f:3.4|

Inputs

Step One
Name
Quantity
0.602 g
Type
reactant
Smiles
N=1C=2N(C=CC1)C1=C(N2)C=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Subsequent filtration, removal of the solvent and addition of diethyl ether

Outcomes

Product
Name
Type
product
Smiles
Cl.N1C=2N(CCC1)C1=C(N2)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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